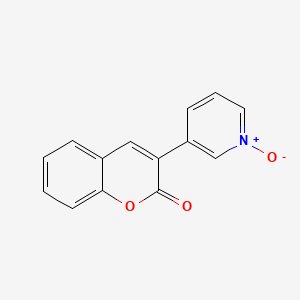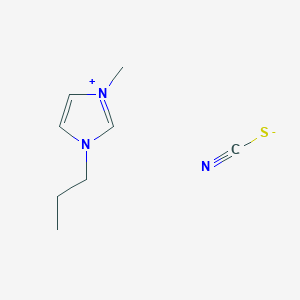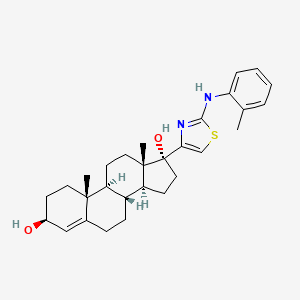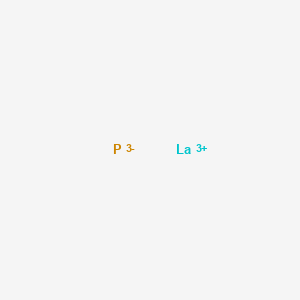
Coumarin, 3-(3-pyridyl)-, N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coumarin, 3-(3-pyridyl)-, N-oxide is a chemical compound that belongs to the class of coumarins, which are known for their diverse biological activities This compound features a coumarin core with a 3-pyridyl group attached at the 3-position and an N-oxide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin, 3-(3-pyridyl)-, N-oxide typically involves the reaction of coumarin derivatives with pyridine N-oxides. One common method is the nucleophilic addition of oxindoles with pyridine N-oxides, promoted by bromotripyrrolidinophosphonium hexafluorophosphate (PyBroP) under mild conditions . This approach offers a broad substrate scope and good functional group tolerance, yielding products in moderate to excellent yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
化学反应分析
Types of Reactions
Coumarin, 3-(3-pyridyl)-, N-oxide undergoes various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in oxidation reactions.
Reduction: The compound can be reduced to remove the N-oxide group.
Substitution: The pyridyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as zinc and acetic acid can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the N-oxide group can yield pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridyl ring.
科学研究应用
Coumarin, 3-(3-pyridyl)-, N-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activities, such as antimicrobial and anticancer properties, are of interest.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence.
作用机制
The mechanism of action of Coumarin, 3-(3-pyridyl)-, N-oxide involves its interaction with various molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The pyridyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Coumarin: A parent compound with a similar core structure but lacking the pyridyl and N-oxide groups.
3-(3-Pyridyl)coumarin: Similar to Coumarin, 3-(3-pyridyl)-, N-oxide but without the N-oxide group.
Pyridine N-oxides: Compounds with a pyridine ring and an N-oxide group, but without the coumarin core.
Uniqueness
This compound is unique due to the combination of the coumarin core, pyridyl group, and N-oxide functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
958-55-4 |
|---|---|
分子式 |
C14H9NO3 |
分子量 |
239.23 g/mol |
IUPAC 名称 |
3-(1-oxidopyridin-1-ium-3-yl)chromen-2-one |
InChI |
InChI=1S/C14H9NO3/c16-14-12(11-5-3-7-15(17)9-11)8-10-4-1-2-6-13(10)18-14/h1-9H |
InChI 键 |
JQUCVNISFSPHEZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C[N+](=CC=C3)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,4S,7S,9S,13S,15R)-13,15-dihydroxy-7-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-3-(3-methylbutanoylamino)-4-(3-phenylpropanoyloxy)oxan-2-yl]oxy-9-methyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5,5-dicarboxylic acid](/img/structure/B13784985.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B13784999.png)
![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)



![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)




